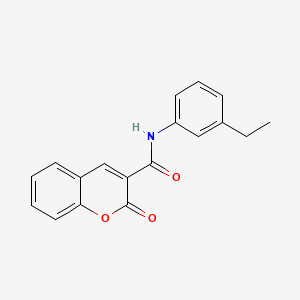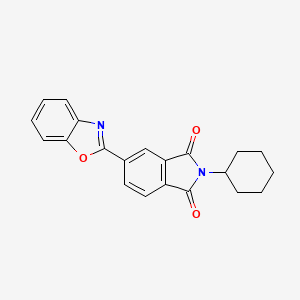![molecular formula C19H19N3O3 B5701615 3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as MMBO and belongs to the class of oxadiazole derivatives. This compound has gained attention due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of MMBO is not fully understood. However, it has been suggested that MMBO may act as a DNA intercalator and inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. MMBO may also induce apoptosis in cancer cells by regulating the expression of genes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
MMBO has been shown to have a low toxicity profile and does not cause significant changes in body weight, organ weight, or hematological parameters in animal studies. However, MMBO has been reported to cause a decrease in serum glucose levels and an increase in serum insulin levels in rats. MMBO has also been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the liver and kidney of rats.
Advantages and Limitations for Lab Experiments
MMBO has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. MMBO also has a low toxicity profile, which makes it suitable for in vivo studies. However, one limitation of MMBO is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of MMBO. One direction is to investigate the structure-activity relationship (SAR) of MMBO and its analogs to identify more potent and selective compounds for anticancer and antimicrobial applications. Another direction is to study the pharmacokinetics and pharmacodynamics of MMBO in animal models to determine its optimal dosing and administration regimen. Furthermore, MMBO can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of MMBO involves the reaction of 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine with 3-methoxy-N-methylbenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified using column chromatography to obtain MMBO in high yield and purity.
Scientific Research Applications
MMBO has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor activity in vitro against various cancer cell lines such as MCF-7, A549, and HCT116. MMBO has also been found to inhibit the growth of human glioma cells and induce apoptosis in these cells. In addition, MMBO has been reported to have antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
properties
IUPAC Name |
3-methoxy-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-9-14(10-8-13)18-20-17(25-21-18)12-22(2)19(23)15-5-4-6-16(11-15)24-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEDPXJIEOAVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)

![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)



![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)
![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)